molecular formula C13H19NO3 B262662 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid

4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid

Cat. No. B262662
M. Wt: 237.29 g/mol
InChI Key: QSLJXNCOZLJCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid, also known as EPM, is a chemical compound with potential applications in scientific research. It is a member of the benzoic acid family, which is widely used in various fields, including medicine, food, and cosmetics. EPM is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied. In

Mechanism of Action

The mechanism of action of 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid has been shown to bind to the TRPV1 channel and alter its activity, leading to changes in cellular signaling. It may also interact with other proteins involved in cellular signaling pathways, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid in lab experiments is its specificity for certain ion channels, which allows for precise modulation of cellular signaling pathways. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid is its relatively low potency compared to other ion channel modulators, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid. One area of interest is its potential as a therapeutic agent for pain and inflammation. By further studying its effects on ion channels and other membrane proteins, researchers may be able to develop more potent and selective compounds for these applications. Additionally, 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid may have potential applications in cancer research, as its ability to induce apoptosis in cancer cells suggests it may have anti-tumor effects. Finally, further studies on the mechanism of action of 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid may provide insights into the role of ion channels and other membrane proteins in cellular signaling, which could have broader implications for the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid involves several steps, starting with the reaction of 4-chloromethylbenzoic acid with 3-ethoxypropylamine. The resulting intermediate is then treated with sodium hydroxide to yield 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid. The yield of this process is typically around 60-70%, and the purity of the final product can be improved through recrystallization or column chromatography.

Scientific Research Applications

4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid has potential applications in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. One of the main areas of interest is its potential as a tool for studying the role of ion channels in cellular signaling. 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid has been shown to modulate the activity of certain ion channels, including the TRPV1 channel, which is involved in pain sensation and inflammation. By studying the effects of 4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid on these channels, researchers can gain a better understanding of their role in cellular signaling and potentially develop new therapies for pain and inflammation.

properties

Product Name

4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-[(3-ethoxypropylamino)methyl]benzoic acid

InChI

InChI=1S/C13H19NO3/c1-2-17-9-3-8-14-10-11-4-6-12(7-5-11)13(15)16/h4-7,14H,2-3,8-10H2,1H3,(H,15,16)

InChI Key

QSLJXNCOZLJCMP-UHFFFAOYSA-N

SMILES

CCOCCCNCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCOCCCNCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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